molecular formula C18H24F2N2O2 B15280893 (S)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

(S)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B15280893
M. Wt: 338.4 g/mol
InChI Key: OAXSTUGHERZSIH-OAHLLOKOSA-N
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Description

(S)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common approach is the acid-promoted annulation reaction of bindone and heterocyclic ketene aminals . This method involves the use of p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which then undergo further transformations to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for nucleophilic substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated compounds.

Scientific Research Applications

(S)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate apart is its spirocyclic structure, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C18H24F2N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl (1S)-1-amino-5,6-difluorospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H24F2N2O2/c1-17(2,3)24-16(23)22-6-4-18(5-7-22)10-11-8-13(19)14(20)9-12(11)15(18)21/h8-9,15H,4-7,10,21H2,1-3H3/t15-/m1/s1

InChI Key

OAXSTUGHERZSIH-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C=C3[C@H]2N)F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C=C3C2N)F)F

Origin of Product

United States

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